C.I.Acid Blue 130
Description
Contextual Significance of C.I. Acid Blue 130 in Industrial and Environmental Chemistry
Acid dyes, including C.I. Acid Blue 130, are extensively utilized in various industries, with the textile industry being a major consumer. ontosight.aiontosight.airesearchgate.net Their application in dyeing fibers like wool, silk, and nylon is significant due to their ability to impart vibrant colors with varying degrees of lightfastness and washfastness. ontosight.aiimist.ma Beyond textiles, acid dyes may also find applications in coloring leather and paper products. ontosight.aiworlddyevariety.com
However, the widespread production and use of synthetic dyes, including acid dyes, pose considerable environmental challenges. ontosight.airesearchgate.netresearchgate.net Wastewater discharged from dyeing processes often contains significant amounts of residual dyes, which can lead to water pollution. ontosight.airesearchgate.net These dyes can negatively impact aquatic ecosystems by reducing light penetration in water bodies, thereby affecting photosynthesis and subsequently lowering dissolved oxygen levels crucial for aquatic life. researchgate.net Furthermore, some synthetic dyes and their by-products can be slow to biodegrade and may pose risks to both aquatic fauna and flora, as well as potential indirect effects on human health upon entering water streams. researchgate.netresearchgate.net The environmental persistence and potential toxicity of dyes in wastewater highlight the importance of research into effective treatment methods. researchgate.netresearchgate.net
Scope and Objectives of Academic Inquiry on C.I. Acid Blue 130
Academic research concerning C.I. Acid Blue 130, within the broader context of synthetic dyes, often focuses on addressing the environmental concerns associated with its use. A primary objective is the development and optimization of methods for the removal or degradation of this dye from industrial effluents. This includes exploring various treatment technologies such as advanced oxidation processes (AOPs), adsorption, and biological degradation. researchgate.netresearchgate.net
Studies may investigate the effectiveness of different catalysts and materials for enhancing dye decolorization and mineralization. researchgate.net Research also extends to understanding the degradation pathways of the dye and identifying the intermediate products formed during treatment processes. Furthermore, academic inquiry aims to develop more sustainable and environmentally friendly alternatives to traditional acid dyes or to improve the efficiency of dyeing processes to minimize dye waste. ontosight.aiontosight.ai The analytical study of synthetic dyes in various matrices is also a relevant area of academic research, particularly in fields like cultural heritage. mdpi.com
Classification and General Structural Characteristics of C.I. Acid Blue 130 within Dye Chemistry
C.I. Acid Blue 130 is classified as an acid dye, a category defined by the presence of anionic functional groups, typically sulfonate groups (-SO₃⁻), which are negatively charged in aqueous solutions. imist.maservice.gov.uk These anionic groups are crucial for the dye's solubility in water and its affinity for positively charged sites on fibers, such as the protonated amino groups in wool and nylon under acidic dyeing conditions. imist.ma
While the precise molecular structure of C.I. Acid Blue 130 can vary slightly depending on the specific synthesis method and manufacturer, acid dyes generally possess complex aromatic structures that serve as the chromophore, the part of the molecule responsible for absorbing light and thus imparting color. ontosight.aiontosight.ai The presence of sulfonic acid groups (often in the form of their sodium salts) is a defining structural feature of this dye class, contributing significantly to their physical and chemical properties, particularly water solubility and dyeing characteristics. imist.maservice.gov.uk Acid dyes can belong to various chemical classes based on their core chromophoric system, including azo, anthraquinone, and triarylmethane structures. researchgate.netmdpi.com C.I. Acid Blue 130, as a blue dye, likely incorporates a chromophore that absorbs light in the red-yellow region of the spectrum.
Properties
CAS No. |
12238-90-3 |
|---|---|
Molecular Formula |
C16H17NO |
Synonyms |
C.I.Acid Blue 130 |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for C.i. Acid Blue 130
Established Synthetic Pathways for C.I. Acid Blue 130 Production
Established synthetic pathways for C.I. Acid Blue 130 typically involve diazotization and coupling reactions, common methods for the synthesis of azo dyes. One reported manufacturing method involves a sequence of diazotization and coupling steps utilizing specific aromatic amine and coupling components. The process includes diazotizing N-(4-amino-2-methoxyphenyl)-3-oxobutanamide and coupling it with 5-Amino-7-ethoxy-2-naphthalenesulfonic acid. The resulting product is then diazotized again and coupled with 6-Hydroxynaphthalene-2-sulfonic acid, followed by hydrolysis of the acetamido group. worlddyevariety.com
This multi-step process is characteristic of the synthesis of complex azo dyes, where the chromophore (the azo group, -N=N-) is formed through the reaction of a diazonium salt with a coupling component. The introduction of sulfonate groups, often through reactions with sulfuric acid or chlorosulfonic acid, is crucial for imparting water solubility and acid dye characteristics.
Novel Methodologies and Green Chemistry Principles in C.I. Acid Blue 130 Synthesis
While specific novel methodologies directly targeting C.I. Acid Blue 130 synthesis with a focus on green chemistry are not extensively detailed in the provided information, research into greener approaches for dye synthesis in general is an active area. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net This can involve using alternative solvents, developing more efficient catalytic processes, or designing inherently safer chemical routes.
For instance, studies on the clean production of other acid dyes, such as C.I. Acid Blue 9, have explored catalytic oxidation in water using metal-complex catalysts and hydrogen peroxide as an oxidant, demonstrating a move towards milder conditions and aqueous media. researchgate.net Mechanochemistry, a solvent-free approach utilizing mechanical energy to drive chemical reactions, is also being investigated for the synthesis of various materials, including polymers, which could potentially be relevant to dye synthesis in the future. beilstein-journals.org The use of deep eutectic solvents as environmentally friendly dyeing media to minimize waste in the textile industry also indicates a broader trend towards sustainable practices in dye application and potentially synthesis. dntb.gov.ua Applying these principles to the synthesis of C.I. Acid Blue 130 would involve exploring alternative reagents, reaction conditions, and purification methods to minimize environmental impact.
Structural Modifications and Derivatization of C.I. Acid Blue 130
Structural modifications and derivatization of dyes like C.I. Acid Blue 130 can alter their properties, such as color shade, fastness properties, solubility, and affinity for different fibers. Derivatization typically involves introducing or modifying functional groups on the dye molecule.
For acid dyes, common modifications include altering the number and position of sulfonate groups to tune solubility and dyeing characteristics. ontosight.ai Changes to the aromatic amine or coupling components used in the synthesis can also lead to structural variations with different spectral properties and dyeing performance.
Research on other acid dyes, such as C.I. Acid Blue 324, has shown that different crystalline modifications of the dye can exist, exhibiting variations in properties like absorbance. These modifications can be obtained by controlling conditions such as temperature during processing. google.com While this is a physical modification rather than a chemical derivatization, it highlights how the final form of the dye can influence its performance.
Studies on the derivatization of other dye classes, such as reactive blue dyes or disperse dyes, demonstrate the potential for introducing various functional groups or modifying the molecular backbone to achieve desired properties. google.commdpi.commdpi.com For example, the synthesis of novel reactive blue dyes has involved condensation reactions with compounds like cyanuric chloride and subsequent functionalization. google.com Similarly, disperse dyes have been synthesized with different enaminone derivatives to study their dyeing performance and fastness properties on polyester (B1180765) fabrics. mdpi.com Applying similar strategies to C.I. Acid Blue 130 could involve chemical reactions to introduce new substituents or modify existing ones, potentially leading to derivatives with improved fastness to light, washing, or perspiration, or altered shades.
Advanced Analytical and Spectroscopic Characterization of C.i. Acid Blue 130
Advanced Spectroscopic Techniques for C.I. Acid Blue 130 Structural Elucidation
Spectroscopic methods probe the interaction of electromagnetic radiation with a substance, providing insights into its molecular structure, functional groups, and electronic transitions. Applying a combination of techniques offers a more complete picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy of C.I. Acid Blue 130
NMR spectroscopy is a fundamental technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. It provides detailed information about the connectivity of atoms and the chemical environment of different nuclei within the molecule. While NMR is a standard tool for dye characterization, specific NMR spectral data (e.g., chemical shifts, coupling constants, integration values) for C.I. Acid Blue 130 were not found in the consulted search results. Such data would typically be presented in tables detailing the assignments of observed signals to specific protons or carbons within the C.I. Acid Blue 130 structure.
Fourier-Transform Infrared (FTIR) Spectroscopy of C.I. Acid Blue 130
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption or transmission of infrared light. Different functional groups vibrate at characteristic frequencies, resulting in a unique infrared spectrum. Analysis of the positions and intensities of absorption bands in the FTIR spectrum of C.I. Acid Blue 130 would reveal the presence of key functional groups typical of acid dyes, such as sulfonate groups (-SO₃⁻), azo groups (-N=N-), aromatic rings, and amine or hydroxyl groups if present in the specific structure. Detailed FTIR spectral data for C.I. Acid Blue 130, such as specific peak assignments and their corresponding wavenumbers, were not available in the search results.
Ultraviolet-Visible (UV-Vis) Spectrophotometry of C.I. Acid Blue 130 and its Derivatives
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a substance. This technique is particularly useful for characterizing colored compounds like dyes, as their color is a result of electronic transitions that absorb light in the visible region of the spectrum. The UV-Vis spectrum of C.I. Acid Blue 130 would typically show one or more absorption maxima (λmax) corresponding to π-π* or n-π* electronic transitions within the chromophoric system of the dye molecule. The λmax and molar absorptivity (ε) values are characteristic properties that can be used for identification and quantitative analysis. While UV-Vis spectroscopy is routinely applied to dyes, specific spectral data for C.I. Acid Blue 130 were not found in the search results.
Mass Spectrometry (MS) of C.I. Acid Blue 130 and its Transformation Products
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain information about its fragmentation pattern, which can aid in structural elucidation. MS can also be used to detect and identify transformation products of the dye resulting from degradation or metabolic processes. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly coupled with MS for analyzing polar and relatively large molecules like dyes. Specific mass spectral data, such as the molecular ion peak or characteristic fragment ions for C.I. Acid Blue 130 or its transformation products, were not available in the consulted search results.
Chromatographic Methods for C.I. Acid Blue 130 Analysis
Chromatographic methods are essential for separating mixtures of compounds, allowing for the analysis of individual components. These techniques are crucial for assessing the purity of C.I. Acid Blue 130 and identifying impurities or related substances.
High-Performance Liquid Chromatography (HPLC) for C.I. Acid Blue 130 Purity and Composition
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For C.I. Acid Blue 130, HPLC would typically be employed to determine its purity by separating the main dye component from synthetic by-products, starting materials, or degradation products. The composition of a sample can be assessed by integrating the peak areas in the chromatogram, with the area of the main peak relative to the total area of all peaks indicating the purity. Various stationary phases (e.g., C18) and mobile phase compositions (e.g., mixtures of water, organic solvents, and buffers) can be optimized for the effective separation of C.I. Acid Blue 130 and its related substances. Specific HPLC conditions or data regarding the purity and composition analysis of C.I. Acid Blue 130 were not found in the consulted search results.
Thin-Layer Chromatography (TLC) Applications for C.I. Acid Blue 130 Systems
Thin-Layer Chromatography (TLC) is a widely used, versatile, and cost-efficient separation technique employed in the analysis of dyes, including acid dyes like C.I. Acid Blue 130. chemcoplus.co.jpuad.ac.id TLC is based on the differential migration of components within a mixture across a thin layer of a porous adsorbent material (the stationary phase) coated on a support (such as a glass plate, polyester (B1180765), or aluminum sheet) under the influence of a solvent or solvent mixture (the mobile phase or eluent). chemcoplus.co.jptajhizkala.ir
TLC can be used for qualitative determination, often by comparing the migration of a sample to that of reference substances run in parallel. chemcoplus.co.jp The migration is typically quantified by the retention factor (Rf) value, which is the ratio of the distance traveled by the substance to the distance traveled by the solvent front. For reproducible results, parameters such as chamber saturation, eluent composition, and temperature must be strictly controlled. chemcoplus.co.jp
While specific published research detailing TLC applications solely for C.I. Acid Blue 130 was not extensively found within the search results, the technique is broadly applicable to the analysis of acid dyes and dye mixtures. For instance, TLC has been successfully used to identify and separate components in other acid dyes, such as C.I. Acid Blue 193 and C.I. Acid Black 194, revealing that color differences in commercial products can stem from varying ratios of different components. researchgate.net This suggests that TLC could be valuable in assessing the purity and potential isomer or component variations within samples of C.I. Acid Blue 130.
TLC involves applying a sample spot at the origin of the plate and developing it with an appropriate eluent until sufficient resolution is achieved. chemcoplus.co.jptajhizkala.ir Visualization of separated components can be done if the compounds are colored or by using visualizing agents (stains) or UV light if they are colorless. chemcoplus.co.jpreachdevices.com
The application of TLC to C.I. Acid Blue 130 systems would likely involve selecting suitable stationary phases (e.g., silica (B1680970) gel) and optimizing mobile phases (solvent systems) to achieve adequate separation of the dye from impurities or degradation products. Research on other acid dyes indicates that solvent mixtures containing components like water, ammonia, and organic solvents are commonly employed in TLC for dye analysis. nih.govresearchgate.net
X-ray Diffraction (XRD) and Crystallographic Studies of C.I. Acid Blue 130
X-ray Diffraction (XRD) is a powerful technique used to determine the crystallographic structure of materials, providing information about the arrangement of atoms in a crystal lattice. nist.govmdpi.com This technique is particularly useful for characterizing crystalline or semi-crystalline compounds like many organic pigments and dyes. XRD analysis can reveal details about the crystal system, space group, and lattice parameters of a compound. nist.govmdpi.com
The application of XRD to C.I. Acid Blue 130 would involve obtaining a crystalline sample of the dye. The diffraction pattern obtained from the interaction of X-rays with the crystal lattice provides a unique fingerprint of the compound's crystalline form. Analysis of the peak positions and intensities in the XRD pattern allows for the identification of the crystalline phase and can provide information about crystallite size using techniques like the Scherrer formula. researchgate.net
Detailed crystallographic studies, which involve single-crystal XRD, can provide precise atomic coordinates and bond lengths/angles, offering a complete three-dimensional structure of the molecule in the solid state. mdpi.comnih.gov Such studies are crucial for understanding the molecular packing and intermolecular interactions within the crystal, which can influence the dye's physical and chemical properties, such as solubility, stability, and color.
Given that C.I. Acid Blue 130 is a commercial dye, it may exist in different polymorphic forms or as a mixture of related structures, which could be investigated using XRD. Differences in crystal structure can lead to variations in properties, even for the same chemical compound.
Although direct research findings on the XRD and crystallographic details of C.I. Acid Blue 130 were not prominently featured in the search results, these techniques remain fundamental tools for the comprehensive characterization of its solid-state structure and properties within the broader field of dye chemistry.
Environmental Remediation and Degradation of C.i. Acid Blue 130
Advanced Oxidation Processes (AOPs) for C.I. Acid Blue 130 Degradation
Advanced Oxidation Processes (AOPs) represent a promising technology for the treatment of textile industry effluents containing dyes like C.I. Acid Blue 130. These processes are capable of degrading the complex aromatic structures of such dyes, which are often resistant to conventional treatment methods. The efficacy of AOPs lies in their ability to generate highly reactive species that can mineralize the organic pollutants.
Photocatalysis is an AOP that utilizes a semiconductor catalyst, typically a metal oxide, and a source of light to generate the requisite reactive oxygen species for the degradation of organic pollutants. While specific studies on C.I. Acid Blue 130 are limited, extensive research on structurally similar anthraquinone dyes, such as C.I. Acid Blue 80 and Reactive Blue 19, provides valuable insights into the potential photocatalytic degradation pathways and kinetics of C.I. Acid Blue 130.
The efficiency of the photocatalytic degradation of anthraquinone dyes is heavily dependent on the design and properties of the photocatalyst. Titanium dioxide (TiO2) is a widely studied and effective photocatalyst due to its high chemical stability, non-toxicity, and cost-effectiveness. The photocatalytic activity of TiO2 can be influenced by its crystalline structure, surface area, and particle size.
To enhance the photocatalytic efficiency, various modifications to the catalyst have been explored. For instance, the creation of nanocomposites, such as CdS/TiO2, has been shown to improve the photocatalytic degradation of acid blue dyes. This enhancement is attributed to reduced charge carrier recombination and an extended response of TiO2 to visible light. The table below summarizes the degradation efficiency of different catalysts on a similar acid blue dye.
| Catalyst | Dye | Degradation Efficiency (%) | Irradiation Time (min) | Light Source |
| TiO2 | Acid Blue 29 | 9 | 90 | Visible Light |
| CdS | Acid Blue 29 | 68 | 90 | Visible Light |
| CdS-TiO2 | Acid Blue 29 | 84 | 90 | Visible Light |
The photocatalytic degradation of anthraquinone dyes often follows pseudo-first-order kinetics. The rate of degradation is influenced by several operational parameters, including the initial dye concentration, catalyst loading, pH of the solution, and the intensity of the light source.
For the photocatalytic degradation of C.I. Acid Blue 80 using TiO2 under sunlight, the optimal conditions were found to be a TiO2 concentration of 2.0 g/L and a pH of 10. The reaction was observed to follow pseudo-first-order kinetics. researchgate.net The degradation mechanism of anthraquinone dyes in photocatalytic systems is believed to initiate with the breaking of C-N bonds and hydroxylation of the substrate. nih.gov
The degradation of another similar dye, Reactive Blue 19, was studied using a TiO2/UV system with the addition of electron acceptors like hydrogen peroxide (H2O2). The optimal conditions for its decolorization were a TiO2 concentration of 1 g/dm³, an H2O2 concentration of 30.0 mmol/dm³, and a dye concentration of 50.0 mg/dm³ under a UV intensity of 1950 µW/cm². ajol.info
The following table presents kinetic data for the photocatalytic degradation of an acid blue dye under different conditions.
| Dye | Catalyst | Initial Concentration (mg/L) | Rate Constant (k) | Reaction Order |
| Acid Blue 113 | TiO2 | 50 | 0.048 min⁻¹ | First-order |
| Acid Red 88 | TiO2 | 50 | 0.059 min⁻¹ | First-order |
It is important to note that while these findings for similar dyes are indicative, the specific reaction kinetics and optimal conditions for C.I. Acid Blue 130 may vary.
Electrochemical degradation is another effective AOP for the treatment of dye-containing wastewater. This process involves the oxidation of organic pollutants at the surface of an anode, either directly or indirectly through the generation of reactive oxygen species.
The choice of anode material is a critical factor in the efficiency of the electrochemical degradation process. Anode materials are broadly classified as "active" and "non-active." Active anodes, such as those based on ruthenium dioxide (RuO2) and iridium dioxide (IrO2), have a lower oxygen evolution potential and tend to promote the incomplete oxidation of organics. In contrast, "non-active" anodes, like boron-doped diamond (BDD) and lead dioxide (PbO2), possess a high oxygen evolution potential, which favors the complete mineralization of organic pollutants to CO2 and H2O. arabjchem.org
For the degradation of anthraquinone dyes, various anode materials have been investigated. For instance, the electrochemical reduction of Reactive Blue 4 was studied using a reticulated glassy carbon electrode. scispace.com In another study, the electrochemical degradation of two anthraquinone dyes was investigated using a glassy carbon electrode. researchgate.net The table below compares the performance of different anode materials in the degradation of a mordant blue dye.
| Anode Material | Dye | Decolorization Rate Constant (min⁻¹) | Water Matrix |
| Boron-Doped Diamond (BDD) | Mordant Blue 13 | 7.36 x 10⁻² - 4.39 x 10⁻¹ | Distilled Water |
| Dimensionally Stable Anode (DSA) | Mordant Blue 13 | 9.2 x 10⁻³ - 2.11 x 10⁻² | Distilled Water |
The system configuration, including the type of electrochemical cell (divided or undivided) and the supporting electrolyte, also plays a significant role in the degradation efficiency.
The electrochemical degradation of anthraquinone dyes can proceed through different reaction pathways depending on the anode material and the reaction conditions. The degradation process generally involves the generation of hydroxyl radicals at the anode surface, which then attack the dye molecule.
The electrochemical reduction of the anthraquinone group in Reactive Blue 4 dye at a reticulated glassy carbon electrode was found to proceed in a single cathodic step to form hydroquinone under acidic conditions (pH < 8.0). scispace.com At alkaline pH (pH > 8.0), the reduction involved two reversible two-electron steps. scispace.com The decolorization was more effective in acidic and neutral conditions, with 60% color removal achieved after 3 hours of electrolysis, compared to only 37% in alkaline conditions. scispace.com
The electrochemical oxidation of two other anthraquinone dyes on a glassy carbon electrode indicated that the oxidation potential is pH-dependent, with alkaline conditions favoring the oxidation of the amino groups on the anthraquinone structure. researchgate.net The degradation of anthraquinone dyes is believed to be initiated by the oxidation of these amino groups, which act as electron-donating groups. researchgate.net
Ozonation and Combined Ozone-Based Processes for C.I. Acid Blue 130 Treatment
Ozonation is an advanced oxidation process that utilizes the strong oxidizing potential of ozone (O₃) to break down complex organic molecules. The process can proceed through direct reaction with molecular ozone or via indirect reaction with highly reactive hydroxyl radicals (•OH) generated from ozone decomposition in water, particularly at higher pH values rsc.org.
Studies on the application of ozonation for the decolorization of various textile dyes have shown it to be an effective method core.ac.uk. However, the efficiency of the process can be highly dependent on the specific molecular structure of the dye. In the case of C.I. Acid Blue 130 (Disperse Violet 26), research has indicated that it exhibits lower decolorization efficiency compared to other dyes under similar ozonation conditions. core.ac.uk. This resistance is likely due to its specific chemical structure. However, it was noted that the decolorization of Disperse Violet 26 could be significantly improved by increasing the dosage of ozone applied during the treatment process core.ac.uk. This suggests that while the dye is relatively recalcitrant, sufficient oxidant concentration can overcome its stability. Combining ozone with other processes, such as UV irradiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂), can enhance the generation of hydroxyl radicals, potentially leading to more effective and complete degradation of C.I. Acid Blue 130.
Fenton and Photo-Fenton Processes for C.I. Acid Blue 130 Degradation
Fenton and photo-Fenton processes are other prominent AOPs used for wastewater treatment. The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate powerful hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV light, which facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby accelerating the rate of dye degradation mdpi.com.
Specific research on the degradation of C.I. Acid Blue 130 (Disperse Violet 26) has explored the efficacy of photo-Fenton-like processes. A study investigated the degradation of the dye using UV irradiation in combination with hydrogen peroxide (UV/H₂O₂) and photocatalysts like Titanium dioxide (TiO₂) and Zinc oxide (ZnO) researchgate.net. The UV/H₂O₂ system, which is analogous to the photo-Fenton process, was shown to be effective in degrading the dye. The degradation efficiency was found to be highly dependent on operational parameters such as pH, initial dye concentration, and H₂O₂ dosage researchgate.net.
Maximum degradation is often achieved under acidic conditions, which is typical for Fenton-based processes. For instance, in the photocatalytic degradation of Disperse Violet 26, the highest efficiency of 93% was achieved at a pH of 3 using a UV/H₂O₂/TiO₂ system researchgate.netresearchgate.net. The efficiency was observed to decrease as the pH became neutral or alkaline.
Table 1: Effect of pH on the Photocatalytic Degradation of C.I. Acid Blue 130 (Disperse Violet 26)
| pH | Degradation Efficiency (%) |
|---|---|
| 3 | 93 |
| 5 | 85 |
| 7 | 78 |
| 9 | 72 |
Data derived from studies on UV/H₂O₂/TiO₂ systems, which are indicative of photo-Fenton-like conditions. researchgate.netresearchgate.net
Persulfate-Based Oxidation of C.I. Acid Blue 130
Persulfate-based AOPs utilize sulfate radicals (SO₄•⁻), which have a high redox potential and are effective for the degradation of a wide range of organic pollutants. Persulfate ions (S₂O₈²⁻) can be activated by heat, UV light, or transition metals to generate these highly reactive sulfate radicals researchgate.net.
While persulfate-based oxidation is a recognized method for treating dye wastewater, specific studies focusing on the environmental remediation of C.I. Acid Blue 130 using this method are not widely documented in scientific literature. The compound is, however, mentioned in patent literature in the context of commercial products that also contain persulfate salts. For example, compositions for lightening and coloring hair may include Disperse Violet 26 along with persulfate salts (ammonium, potassium, or sodium) which act as boosters for the oxidation process google.com. This suggests a certain level of interaction between the dye and persulfate, although it does not provide data on its complete degradation for wastewater treatment purposes. The lack of specific degradation studies highlights a gap in the research concerning the efficacy of persulfate-based AOPs for the complete mineralization of C.I. Acid Blue 130.
Adsorption-Based Removal of C.I. Acid Blue 130
Adsorption is a widely used physical method for dye removal from wastewater due to its operational simplicity, high efficiency, and the potential for adsorbent regeneration rsc.org. The process involves the mass transfer of the dye molecules from the liquid phase to the surface of a solid adsorbent.
Development of Novel Adsorbents for C.I. Acid Blue 130 Remediation
The effectiveness of the adsorption process is largely dependent on the type of adsorbent used. While activated carbon is a conventional and effective adsorbent, its high cost has driven research towards the development of novel, low-cost alternatives. Various materials have been investigated for the removal of dyes, including agricultural wastes, industrial by-products, and advanced nanomaterials jksus.org.
C.I. Acid Blue 130 (Disperse Violet 26) has been identified as a pollutant of concern in studies reviewing the efficacy of different adsorbents rsc.orgrsisinternational.orgrootspress.org. Novel adsorbents being developed for dye removal include carbon-based nanomaterials (like nanotubes and graphene), metal-oxide nanoparticles, polymer-based adsorbents, and various composites jksus.orgresearchgate.net. These materials offer advantages such as high surface area, specific functional groups, and enhanced adsorption capacities. While C.I. Acid Blue 130 is often included in the scope of dyes that these novel adsorbents target, detailed experimental studies focusing specifically on its removal are limited.
Adsorption Isotherms and Kinetic Models for C.I. Acid Blue 130 Removal
To understand and optimize the adsorption process, the equilibrium and kinetic aspects are studied. Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid adsorbent at a constant temperature. Common isotherm models include the Langmuir model (which assumes monolayer adsorption on a homogeneous surface) and the Freundlich model (which describes multilayer adsorption on a heterogeneous surface) diva-portal.org.
Adsorption kinetics describe the rate of dye uptake and provide insights into the rate-controlling step of the process. Pseudo-first-order and pseudo-second-order models are frequently used to analyze the kinetic data. The pseudo-second-order model often provides a better fit for dye adsorption, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons researchgate.net.
Thermodynamics of C.I. Acid Blue 130 Adsorption Processes
Thermodynamic parameters, including the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), are crucial for determining the spontaneity and nature of the adsorption process. A negative ΔG° indicates that the adsorption is spontaneous. The sign of ΔH° indicates whether the process is endothermic (positive) or exothermic (negative), while the sign of ΔS° reflects the change in randomness at the solid-liquid interface during adsorption researchgate.net.
The determination of these parameters requires experimental data from adsorption studies conducted at different temperatures. As with isotherms and kinetics, there is a lack of specific research that has investigated and reported the thermodynamic parameters for the adsorption of C.I. Acid Blue 130. Therefore, a quantitative description of the spontaneity and thermal nature of its adsorption onto various surfaces remains an area for future investigation.
Interactions and Applications of C.i. Acid Blue 130 in Material Science and Dyeing Technology
Spectroscopic Analysis of C.I. Acid Blue 130 on Substrates
Ultraviolet-Visible (UV-Vis) Spectroscopy is a primary tool for characterizing the color of dyed materials. The UV-Vis spectrum of a substrate dyed with C.I. Acid Blue 130 reveals the absorption characteristics of the dye in its bound state. The wavelength of maximum absorption (λmax) indicates the specific shade of blue. The shape and intensity of the absorption bands can be influenced by the substrate's chemical nature, the concentration of the dye, and the presence of any dye aggregation on the fiber surface. For instance, in acidic dyeing of protein fibers like wool and silk, the protonated amino groups of the fiber form ionic bonds with the anionic sulfonate groups of the acid dye. This interaction can cause a shift in the λmax compared to the dye in solution, a phenomenon known as a chromic shift.
Fourier-Transform Infrared (FTIR) Spectroscopy offers a detailed analysis of the chemical bonds and functional groups present on the surface of the dyed substrate. By comparing the FTIR spectra of undyed and dyed materials, it is possible to identify the interactions between C.I. Acid Blue 130 and the fiber. For example, when C.I. Acid Blue 130 is applied to polyamide substrates, characteristic peaks corresponding to the dye's functional groups, such as the sulfonic acid group (SO₃H) and aromatic structures, will be present in the spectrum of the dyed fabric. Changes in the vibrational frequencies of the amide groups in wool, silk, or nylon upon dyeing can indicate the formation of hydrogen bonds or ionic interactions with the dye molecules.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information. XPS analysis of a substrate dyed with C.I. Acid Blue 130 can confirm the presence of the dye on the fiber surface by detecting elements specific to the dye's structure, such as sulfur from the sulfonate groups and nitrogen from the chromophore. High-resolution scans of these elemental regions can provide further details about the chemical environment and bonding between the dye and the substrate.
Below is a representative table summarizing the expected spectroscopic data for a substrate dyed with an acid blue dye, based on general knowledge of this dye class.
| Spectroscopic Technique | Parameter | Typical Observation for Acid Blue Dyed Substrate | Significance |
| UV-Vis Spectroscopy | λmax (nm) | Shift in wavelength compared to dye in solution | Indicates dye-fiber interaction and color on substrate |
| Absorbance | Proportional to dye concentration on the substrate | Relates to color depth and dye uptake | |
| FTIR Spectroscopy | Characteristic Peaks (cm⁻¹) | Appearance of peaks from dye's functional groups (e.g., S=O stretching) | Confirms the presence of the dye on the fiber |
| Peak Shifts (cm⁻¹) | Shifts in substrate's characteristic peaks (e.g., N-H, C=O of amide) | Suggests specific interactions like hydrogen bonding or ionic bonding | |
| XPS | Elemental Peaks (eV) | Detection of S 2p and N 1s peaks | Confirms the surface presence of the dye |
| High-Resolution Scans | Shifts in binding energies | Provides information on the chemical state and bonding environment of the dye's atoms on the fiber surface |
Stability and Fastness Properties of C.I. Acid Blue 130 on Dyed Materials (Focus on chemical and material interactions)
The durability of the color on a dyed material is a critical aspect of its performance. This is assessed through various fastness properties, which are intrinsically linked to the chemical structure of the dye, the nature of the substrate, and the strength of the dye-fiber interactions.
Photofading Mechanisms of C.I. Acid Blue 130
Photofading, or the loss of color upon exposure to light, is a significant factor in the stability of dyed materials. The lightfastness of a dye is a measure of its resistance to this degradation. The photofading of acid dyes like C.I. Acid Blue 130 is a complex process influenced by the dye's chemical structure, the substrate, and environmental factors such as light intensity, humidity, and the presence of atmospheric gases.
The primary mechanism of photofading for many organic dyes involves photo-oxidation. The dye molecule absorbs light energy, which excites it to a higher energy state. This excited molecule can then react with oxygen, leading to the irreversible destruction of the chromophore, the part of the molecule responsible for its color. For anthraquinone-based acid dyes, which are known for their generally good lightfastness, the stability is attributed to the robustness of the anthraquinone core. However, the substituents on the core can significantly influence the photostability.
The substrate also plays a crucial role. For example, protein fibers like wool can act as photostabilizers to some extent by quenching the excited state of the dye or by scavenging free radicals that could otherwise degrade the dye. Conversely, some substrates can accelerate fading. The strength and nature of the dye-fiber bond are also critical; a well-anchored dye molecule is often more resistant to photodegradation.
The lightfastness of dyed materials is typically rated on a standardized scale, such as the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent).
Wash Fastness and Structural Integrity of C.I. Acid Blue 130 in Material Contexts
Wash fastness refers to the resistance of a dyed material to color loss or transfer during washing. It is a critical property, especially for textiles that undergo frequent laundering. The wash fastness of C.I. Acid Blue 130 is primarily determined by the strength of its interaction with the substrate and its solubility in the wash liquor.
The molecular size and structure of the dye also influence its wash fastness. Larger dye molecules with a more planar structure tend to have better substantivity and, consequently, better wash fastness due to increased van der Waals interactions with the fiber.
The wash fastness is evaluated by washing the dyed material under standardized conditions and assessing the color change of the sample and the degree of staining on adjacent undyed fabrics. The results are rated using a grey scale, typically from 1 (poor) to 5 (excellent).
The table below summarizes the expected fastness properties for a typical acid blue dye on different substrates.
| Property | Substrate | Typical Rating | Factors Influencing the Rating |
| Light Fastness | Wool | Good to Excellent (5-7) | Strong dye-fiber interactions, photostabilizing effect of wool. |
| (Blue Wool Scale) | Silk | Good (4-6) | Similar to wool but can be slightly lower. |
| Nylon | Moderate to Good (4-5) | Nature of the polyamide and any UV stabilizers present. | |
| Wash Fastness | Wool | Good to Excellent (4-5) | Strong ionic bonding and hydrophobic interactions. |
| (Grey Scale) | Silk | Good (4) | Strong ionic bonding. |
| Nylon | Good to Excellent (4-5) | Strong ionic bonding with the amide groups. |
Computational and Theoretical Investigations of C.i. Acid Blue 130
Quantum Chemical Analysis of C.I. Acid Blue 130 Reactivity
Quantum chemical analysis, often employing methods like Density Functional Theory (DFT), is fundamental to understanding the electronic structure and reactivity of a molecule. researchgate.net Such calculations can elucidate the distribution of electrons and identify regions of a molecule that are susceptible to chemical attack, which is crucial for predicting its interactions and degradation pathways. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for C.I. Acid Blue 130
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. wolfram.com It is generated by calculating the electrostatic potential at different points on the electron density surface. wuxiapptec.com The MEP map uses a color scale to indicate different potential values: red typically signifies regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack. wuxiapptec.comresearchgate.net Green usually represents areas with a near-zero or neutral potential. wolfram.com
MEP analysis is valuable for identifying the reactive sites of a molecule and predicting how it will interact with other species. researchgate.net For a dye like C.I. Acid Blue 130, an MEP map would reveal the locations of its negatively charged sulfonate groups and other polar functionalities, providing insights into its intermolecular interactions and binding mechanisms. researchgate.net
Detailed computational studies that include the generation and analysis of a Molecular Electrostatic Potential map specifically for C.I. Acid Blue 130 have not been identified in the available public literature.
Vibrational Analysis and Spectral Predictions for C.I. Acid Blue 130
Theoretical vibrational analysis involves calculating the frequencies and intensities of the fundamental vibrational modes of a molecule. mdpi.com These calculations are typically performed using quantum chemical methods and can be used to predict the infrared (IR) and Raman spectra of the compound. mdpi.com By comparing the theoretically predicted spectrum with experimental data, a detailed assignment of the observed spectral bands to specific molecular vibrations (e.g., stretching, bending of particular bonds) can be achieved. mdpi.com This analysis provides a deeper understanding of the molecular structure and bonding.
For a complex molecule such as C.I. Acid Blue 130, a theoretical vibrational analysis would help to identify the characteristic vibrational frequencies associated with its key functional groups, such as the sulfonate (SO₃⁻) groups, azo (-N=N-) linkage, and aromatic rings. However, specific research articles presenting a computational vibrational analysis and predicted spectra for C.I. Acid Blue 130 are not found in the surveyed literature.
Reaction Mechanism Predictions for C.I. Acid Blue 130 Degradation Pathways
Computational modeling can be employed to predict the likely pathways for the degradation of organic compounds. By calculating the energies of potential intermediates and transition states, researchers can identify the most energetically favorable reaction mechanisms. For dyes, this is particularly relevant for understanding their environmental fate and for developing effective remediation technologies, such as Advanced Oxidation Processes (AOPs). nih.gov
Theoretical studies on similar azo dyes have used quantum chemical parameters to predict their susceptibility to degradation by various oxidants. nih.gov For example, the HOMO and LUMO energies can indicate whether a dye is more likely to be attacked by electrophilic or nucleophilic species. nih.gov Such models can help in selecting the most suitable AOP for treating wastewater containing a specific dye. nih.gov
Despite the utility of these predictive models, computational studies specifically detailing the predicted degradation pathways and reaction mechanisms for C.I. Acid Blue 130 could not be located in the existing scientific literature.
Adsorption Mechanism Modeling of C.I. Acid Blue 130 on Various Surfaces
Molecular modeling and simulations are powerful tools for investigating the adsorption of molecules onto surfaces at the atomic level. rsc.org These models can provide detailed insights into the interactions between the adsorbate (the dye molecule) and the adsorbent (the surface), such as a solid material used in water treatment. rsc.org By simulating the adsorption process, it is possible to determine the preferred orientation of the adsorbed molecule, calculate the adsorption energy, and identify the key driving forces for adsorption, which may include electrostatic interactions, hydrogen bonding, or van der Waals forces. researchgate.net
While general studies on the adsorption of acid dyes on various materials exist, specific molecular modeling research focused on the adsorption mechanism of C.I. Acid Blue 130 was not found in the reviewed literature.
Future Research Directions and Emerging Trends for C.i. Acid Blue 130 Studies
Integration of C.I. Acid Blue 130 Research into Circular Economy Principles
The concept of a circular economy, which emphasizes maintaining the value of products and materials for as long as possible and minimizing waste, is becoming increasingly relevant to the chemical industry, including the production and use of dyes like C.I. Acid Blue 130 europa.eu. Future research will likely investigate how C.I. Acid Blue 130 can be integrated into circular models. This could involve developing dyeing processes with higher exhaustion rates to reduce dye in wastewater, exploring methods for the effective decolorization and potential reuse or recycling of dye-containing effluents, and designing dyes that are inherently more amenable to degradation or recovery. Research into decolorization of cotton waste dyed with vat dyes, for instance, highlights the challenges and the need for more knowledge in color management within a circular economy researchgate.net. Effective extraction of useful resources from high-salinity textile wastewater is considered a critical pathway for sustainable wastewater management, suggesting potential for recovering components from dye effluents researchgate.net.
Advanced Materials Development for C.I. Acid Blue 130 Applications and Remediation
The development of advanced materials plays a crucial role in both the efficient application of dyes and the effective treatment of dye-containing wastewater. For C.I. Acid Blue 130, future research is expected to focus on creating materials that can enhance dyeing processes or improve removal efficiency from aqueous solutions. Adsorption using various materials, including activated carbon, zeolites, and modified natural materials, has shown promise for dye removal hilarispublisher.comresearchgate.net. Future work may involve synthesizing novel adsorbents with higher capacities and selectivities for C.I. Acid Blue 130, potentially utilizing nanomaterials or modified biopolymers mdpi.comphyschemres.orgresearchgate.net. Membrane separation processes, such as electrodialysis and nanofiltration, are also being explored for dye desalting and purification, offering a technology platform to fractionate organic compounds and inorganic salts researchgate.net. Advanced oxidation processes (AOPs), which generate reactive species to degrade dyes, are another area of ongoing research, with various approaches being studied for treating organic dyes in wastewater frontiersin.org. Future research could investigate the application of these advanced materials and processes specifically for C.I. Acid Blue 130 removal and degradation.
Q & A
Q. What are the optimal experimental conditions for synthesizing C.I.Acid Blue 130, and how do deviations impact purity and yield?
To synthesize this compound with high reproducibility, researchers should adhere to protocols emphasizing precise stoichiometric ratios, controlled pH (typically 3–5 for acid dyes), and temperature regulation (e.g., 70–80°C for coupling reactions). Deviations in pH or temperature may lead to side reactions (e.g., hydrolysis of sulfonic acid groups), reducing yield and purity. Characterization via UV-Vis spectroscopy and HPLC can validate synthesis efficiency .
Q. How should researchers design experiments to characterize the photostability of this compound under varying environmental conditions?
A robust photostability study requires controlled exposure to UV/visible light (using a solar simulator) at defined intensities (e.g., 1.5 W/m²) and durations. Include control samples shielded from light and monitor degradation via spectrophotometric absorbance (λ_max ~610 nm for acid blue dyes). Pair with mass spectrometry to identify photodegradation byproducts, ensuring data reliability through triplicate trials .
Q. What analytical techniques are critical for verifying the structural integrity of this compound post-synthesis?
Essential techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm aromatic proton environments and sulfonic acid substitution patterns.
- FT-IR to detect functional groups (e.g., -SO₃H stretching at ~1040 cm⁻¹).
- Elemental analysis to validate empirical formulas.
Discrepancies in spectral data require recalibration of synthesis parameters or purification steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., λ_max variations) for this compound across literature sources?
Contradictions often arise from solvent polarity, pH, or impurities. To address this:
Standardize experimental conditions : Use buffered solutions (e.g., pH 4.5 acetate buffer) and HPLC-grade solvents.
Cross-reference with authoritative databases : Compare data against the CAS Registry (CAS RN 2610-05-1) and spectral libraries like SDBS or NIST.
Validate via independent replication : Reproduce experiments using methods from high-impact journals (e.g., Dyes and Pigments) to confirm anomalies .
Q. What methodologies are recommended for investigating the interaction of this compound with biomolecules (e.g., serum albumin) in environmental toxicity studies?
Employ fluorescence quenching assays to quantify binding constants (e.g., Stern-Volmer analysis). Use:
Q. How can researchers design studies to assess the environmental persistence of this compound in aquatic systems, considering conflicting biodegradation rates?
A tiered approach is critical:
Lab-scale biodegradation assays : Use OECD 301F (closed bottle test) under aerobic conditions.
Field validation : Sample wastewater effluents and apply LC-MS/MS to quantify residual dye.
Meta-analysis : Aggregate data from prior studies (e.g., Web of Science, Scopus) and apply heterogeneity tests (I² statistic) to identify confounding variables (e.g., microbial diversity) .
Q. What computational strategies are effective for modeling the electronic properties of this compound to predict its reactivity in redox reactions?
Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate:
- HOMO-LUMO gaps (predicting electron transfer tendencies).
- Fukui indices (identifying nucleophilic/electrophilic sites).
Validate models against experimental cyclic voltammetry data to ensure accuracy .
Methodological Best Practices
Q. How should researchers address reproducibility challenges in dye-sorption studies involving this compound?
- Document all experimental variables : Include adsorbent particle size, agitation speed, and ionic strength.
- Use standardized reference materials : E.g., NIST-certified clays for comparative studies.
- Adopt FAIR data principles : Publish raw datasets in repositories like Zenodo with metadata for reuse .
Q. What strategies ensure ethical and rigorous citation practices when reviewing prior work on this compound?
- Prioritize primary sources : Cite original synthesis protocols (e.g., patents, peer-reviewed methods) over reviews.
- Avoid citation bias : Include studies with negative or conflicting results to provide balanced analysis.
- Use citation managers : Tools like Zotero or EndNote to track references and avoid plagiarism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
